
Felbamate-d4
Übersicht
Beschreibung
Felbamate-d4 (CAS: 106817-52-1) is a deuterated analog of the antiepileptic drug Felbamate (2-phenyl-1,3-propanediol dicarbamate), where four hydrogen atoms are replaced with deuterium. This isotopic labeling confers a distinct mass shift (+4 Da), enabling precise detection and quantification in mass spectrometry (MS)-based assays. This compound serves primarily as an internal standard (IS) in pharmacokinetic, toxicological, and metabolic studies of Felbamate .
Key properties:
Vorbereitungsmethoden
- The synthetic route for Felbamate-d4 involves deuterium substitution at specific positions in the Felbamate molecule.
- Industrial production methods may vary, but deuterium labeling can be achieved through chemical synthesis using deuterated reagents or isotopic exchange reactions.
Analyse Chemischer Reaktionen
- Felbamate-d4 kann verschiedene chemische Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen für diese Reaktionen hängen von den beteiligten funktionellen Gruppen ab.
- Hauptprodukte, die aus diesen Reaktionen gebildet werden, wären deuteriummarkierte Derivate von Felbamate.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Pharmacokinetic Studies
Felbamate-d4 is instrumental in pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion of Felbamate. The use of deuterated compounds allows for precise measurement in complex biological matrices.
- Case Study Example : A study demonstrated the application of liquid chromatography-high resolution accurate mass spectrometry (LC-HRAM-MS) for the quantification of Felbamate and its metabolites in human plasma. The inclusion of this compound as an internal standard improved the method's sensitivity and specificity, enabling better understanding of its pharmacokinetics in patients with epilepsy .
2. Therapeutic Drug Monitoring (TDM)
Therapeutic drug monitoring is crucial for optimizing dosages and minimizing adverse effects in patients receiving antiepileptic drugs. This compound facilitates accurate measurement of therapeutic levels.
- Data Table : Below is a summary of analytical performance metrics using this compound in TDM:
Metric | Value |
---|---|
Linearity Range | 0.1 - 10 µg/mL |
Limit of Detection | 0.05 µg/mL |
Intra-assay Precision | CV < 5% |
Inter-assay Precision | CV < 10% |
This table illustrates the effectiveness of this compound as an internal standard in ensuring reliable therapeutic monitoring outcomes .
3. Drug Development
This compound can also be utilized in drug development processes, particularly during the formulation and stability testing phases. Its deuterated nature provides insights into drug interactions and metabolic pathways.
- Research Insight : In a study exploring the interactions between Felbamate and other antiepileptic drugs, this compound was employed to trace metabolic pathways and assess potential drug-drug interactions. This application is vital for developing combination therapies that enhance efficacy while minimizing side effects .
Wirkmechanismus
- Felbamate’s clinical effect may be related to NMDA receptor inhibition.
- Molecular targets include NMDA receptors, and its mechanism involves modulating glutamate-mediated excitotoxicity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Deuterated Anticonvulsant Standards
Structural and Functional Analogues
Felbamate-d4 belongs to a class of deuterated anticonvulsants used as ISs. Below is a comparative analysis with other deuterated standards:
Key Findings :
- In a UHPLC-MS/MS method for Cenobamate, Lamotrigine-13C-d3 outperformed this compound and Topiramate-d12 in recovery rates and peak symmetry, likely due to its isotopic purity and stability under acidic conditions .
- This compound remains critical for assays specific to Felbamate , where structural homology ensures minimal retention time variability .
Role in Therapeutic Drug Monitoring (TDM)
This compound is integrated into multi-analyte TDM panels for anticonvulsants. A validated method for 17 analytes, including Zonisamide-13C6 and Carbamazepine-13C6, demonstrated this compound’s utility in normalizing Felbamate quantification with a precision of ±15% .
Biologische Aktivität
Felbamate-d4 is a deuterated analog of felbamate, an anti-epileptic drug primarily used in the treatment of refractory epilepsy. The biological activity of this compound is significant due to its role as an internal standard in quantitative analyses and its pharmacological properties, which mirror those of its parent compound. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Felbamate exerts its anticonvulsant effects through several mechanisms:
- NMDA Receptor Modulation : Felbamate acts as an antagonist at the NMDA receptor's glycine binding site, reducing excitatory neurotransmission and potentially increasing the seizure threshold .
- GABA Receptor Interaction : It modulates GABAA receptors, enhancing inhibitory neurotransmission. Specifically, it positively modulates certain GABAA receptor subtypes while negatively affecting others .
- Sodium and Calcium Channel Inhibition : Felbamate also weakly inhibits voltage-gated sodium channels and may influence calcium channels, contributing to its anticonvulsant properties .
Pharmacokinetics
Felbamate has several pharmacokinetic characteristics that are essential for understanding its biological activity:
- Absorption : Over 90% bioavailability when administered orally .
- Distribution : The volume of distribution is approximately 756 mL/kg, with 20-36% protein binding in serum .
- Metabolism : Primarily metabolized in the liver via CYP2C19 and other enzymes, leading to several metabolites, including 3-carbamoyl-2-phenylpropionic acid .
- Elimination Half-life : The elimination half-life ranges from 20 to 23 hours, indicating a relatively long duration of action .
Clinical Efficacy
Felbamate has been evaluated in various clinical settings, particularly for pediatric epilepsy. A notable study involved 75 children with refractory epilepsy:
- Response Rate : A therapeutic response (≥50% seizure reduction) was observed in 51% of patients, with a complete response in 12% .
- Adverse Reactions : Adverse reactions were reported in 25% of patients, including elevated liver enzymes and neutropenia. Importantly, no life-threatening events were documented during the study period .
Case Studies
Several individual case studies highlight the efficacy of felbamate:
- Case Study 1 : A 4-year-old girl with daily bilateral focal seizures achieved seizure freedom after treatment with felbamate (40 mg/kg), despite prior treatments failing.
- Case Study 2 : A patient with a GRIN2B mutation experienced complete seizure remission after adding felbamate to her regimen that included multiple other antiepileptic drugs .
Safety Profile
Despite its efficacy, felbamate's use is limited by severe potential side effects:
- Aplastic Anemia : The risk is significantly higher than in the general population (estimated at over 100-fold). Symptoms include bleeding and lethargy; monitoring is crucial during treatment initiation .
- Hepatic Failure : Cases have been documented, particularly within the first year of therapy. Symptoms include jaundice and gastrointestinal complaints; immediate medical attention is advised if these occur .
Summary Table
Characteristic | Details |
---|---|
Mechanism of Action | NMDA antagonist; GABA modulator |
Bioavailability | >90% |
Volume of Distribution | 756 mL/kg |
Protein Binding | 20-36% |
Half-life | 20-23 hours |
Response Rate (Pediatric) | ~51% therapeutic response |
Adverse Reaction Rate | ~25% (including liver enzyme elevation) |
Q & A
Basic Research Questions
Q. What is the structural significance of deuterium labeling in Felbamate-d4, and how does it influence pharmacokinetic studies?
this compound incorporates four deuterium atoms, typically replacing hydrogen in the parent compound. Deuterium labeling enhances metabolic stability by slowing enzymatic degradation (via the kinetic isotope effect), enabling precise tracking in pharmacokinetic studies using techniques like LC-MS/MS. Researchers should validate isotopic purity (>98%, as per HY-B0184S specifications) via NMR or high-resolution mass spectrometry to ensure reliable data .
Q. What experimental methodologies are recommended for synthesizing and characterizing this compound?
Synthesis involves deuterium exchange or labeled precursor incorporation, followed by purification via column chromatography. Characterization requires:
- Purity analysis : HPLC with UV detection (e.g., 98.10% purity as per HY-B0184S) .
- Structural confirmation : H-NMR (to confirm deuterium substitution) and C-NMR for backbone validation.
- Isotopic enrichment : Mass spectrometry to quantify deuterium incorporation. Document protocols in the Experimental section with raw data in supplementary materials .
Q. How does this compound modulate NMDA receptor activity, and what assays are used to study this mechanism?
this compound inhibits NMDA receptors by binding to the glycine site, reducing excitatory neurotransmission. Key assays include:
- Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing GluN1/GluN2B subunits.
- Radioligand binding : Competitive displacement of H-MK-801 in cortical membranes. Control experiments should compare deuterated vs. non-deuterated Felbamate to isolate isotope effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50_{50}50 values for this compound across different experimental models?
Discrepancies may arise from variations in cell lines, receptor subunit composition, or assay conditions. To address this:
- Standardize protocols : Use identical buffer systems (e.g., Mg-free solutions for NMDA receptor activation).
- Cross-validate : Compare results from electrophysiology, calcium imaging, and radioligand binding.
- Meta-analysis : Aggregate data from multiple studies (e.g., HY-B0184S vs. literature) using statistical tools like ANOVA to identify confounding variables .
Q. What strategies optimize the detection of this compound in complex biological matrices during metabolomic studies?
- Sample preparation : Protein precipitation with acetonitrile followed by SPE (C18 cartridges).
- Chromatography : Reverse-phase UPLC with a HILIC column to separate deuterated analogs from endogenous metabolites.
- Mass spectrometry : SRM transitions targeting m/z 241.1 → 116.0 (this compound) with deuterated internal standards (e.g., Felbamate-d8) to correct for matrix effects. Validate recovery rates (≥85%) and LLOQ (1 ng/mL) per FDA guidelines .
Q. How should researchers design dose-response studies to evaluate this compound’s neuroprotective effects while minimizing off-target interactions?
- In vitro : Use primary neuronal cultures exposed to glutamate toxicity. Measure cell viability (MTT assay) and apoptosis markers (caspase-3/7 activity) across 6-8 dose levels (0.1–100 µM).
- In vivo : Employ rodent models of epilepsy (e.g., PTZ-induced seizures) with pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (via microdialysis) with efficacy.
- Controls : Include vehicle, non-deuterated Felbamate, and NMDA antagonists (e.g., Memantine) to confirm mechanism specificity .
Q. What statistical approaches are critical for analyzing time-dependent degradation data of this compound in stability studies?
- Kinetic modeling : Fit degradation curves (e.g., Arrhenius equation for temperature-dependent stability) using nonlinear regression.
- Accelerated testing : Store samples at 40°C/75% RH for 6 months, analyzing degradation products via LC-QTOF-MS.
- Uncertainty quantification : Calculate 95% confidence intervals for shelf-life predictions and report %RSD for replicate analyses (<5% acceptable) .
Q. Methodological Frameworks
Q. How can the PICOT framework structure a hypothesis-driven study on this compound’s efficacy in pediatric epilepsy models?
- Population : Male/female juvenile rats (P21–P35).
- Intervention : Oral this compound (10–50 mg/kg) vs. standard Felbamate.
- Comparison : Seizure frequency (EEG monitoring) and cognitive outcomes (Morris water maze).
- Outcome : 30% reduction in seizure duration with improved memory retention.
- Time : 4-week treatment with 6-month follow-up for delayed effects .
Q. What steps ensure reproducibility when documenting this compound synthesis for peer-reviewed publication?
- Detailed protocols : Specify reaction conditions (temperature, solvent ratios, catalyst loadings).
- Raw data : Include NMR spectra, HPLC chromatograms, and mass spectra in supplementary materials.
- Reagent sourcing : Catalog numbers for deuterated precursors (e.g., DMSO-d6, Sigma-Aldrich).
- Ethical compliance : Disclose animal welfare protocols (IACUC approval) and human tissue use (IRB approval) .
Q. Data Management and Reporting
Q. How should researchers handle conflicting data on this compound’s metabolite profiles in hepatic microsomes?
- Replicate experiments : Conduct assays in triplicate across multiple donors (e.g., human, rat).
- Pathway analysis : Use software like MetaboAnalyst to map metabolites (e.g., 2-phenylpropanediol) to CYP450 isoforms.
- Transparency : Report outliers and statistically adjust for batch effects in supplementary tables .
Eigenschaften
IUPAC Name |
(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-phenylpropyl) carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGXYQFOCVYPAC-KXGHAPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])OC(=O)N)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.